REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14]([C:16](OC)=[O:17])=[CH:13][C:12]=2[CH:20]=1>CCOCC>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][C:14]([CH2:16][OH:17])=[CH:13][C:12]=2[CH:20]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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26.5 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(S2)C(=O)OC)C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The mixture is then stirred at -20° for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -20°
|
Type
|
CUSTOM
|
Details
|
the mixture is quenched with 1 ml water, 1 ml 15% NaOH, and 3 ml water at -20°
|
Type
|
STIRRING
|
Details
|
stirred for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C=C(S2)CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |